N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFPB, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. TFPB is a small molecule inhibitor that has been shown to selectively bind to a specific protein target, leading to a range of biochemical and physiological effects. In
Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism in Chronic Myelogenous Leukemia Patients
A study on the metabolism of Flumatinib, a benzamide derivative similar in structure, highlighted its metabolism pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, in patients with chronic myelogenous leukemia. The study provides insights into the metabolic fate of benzamide derivatives in humans, which can be critical for developing new therapeutic agents (Aishen Gong et al., 2010).
Bioactivity and Chemical Synthesis
Bioactivity of Benzamides and Metal Complexes
Research on benzamides and their copper and cobalt complexes revealed their antibacterial activity against various bacterial strains. This indicates the potential of benzamide derivatives in developing new antibacterial agents (E. Khatiwora et al., 2013).
Reaction of Sulfonamides with Acetylene and Amines
A study focusing on the synthesis of benzamide derivatives through the reaction of sulfonamides with acetylene and amines outlines a method for creating novel compounds that could have various applications in medicinal chemistry (B. Shainyan et al., 2019).
Radiolabeling and Imaging
Radiolabeling of Benzamide Derivatives
The synthesis and radiolabeling of benzamide derivatives for potential use in D3 receptor imaging with PET highlight the importance of these compounds in diagnostic and therapeutic applications, showcasing the versatility of benzamide derivatives in medical research (B. Kuhnast et al., 2006).
Drug Discovery and Development
Inhibitors for Glycine Transporter Type-2
The discovery of phenoxymethylbenzamide derivatives as potent inhibitors of GlyT-2 illustrates the role of benzamide derivatives in neuroscience research, particularly in addressing conditions related to neurotransmitter regulation (Eiki Takahashi et al., 2014).
properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)17-4-2-1-3-16(17)18(25)23-11-14-5-8-24(9-6-14)12-15-7-10-26-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERZSCPTJMEFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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